molecular formula C22H22O2 B12738137 2-(3,5-Dibenzylphenoxy)ethanol CAS No. 68310-58-7

2-(3,5-Dibenzylphenoxy)ethanol

Cat. No.: B12738137
CAS No.: 68310-58-7
M. Wt: 318.4 g/mol
InChI Key: RFKZWONSBMCNBY-UHFFFAOYSA-N
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Description

Dibenzylphenol, ethoxylated is a chemical compound with the molecular formula (C2H4O)nC20H18O. It is a derivative of dibenzylphenol, where ethoxylation introduces ethoxy groups into the molecule. This compound is known for its surfactant properties, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The ethoxylation process involves the reaction of dibenzylphenol with ethylene oxide. This reaction typically occurs under controlled conditions, with the presence of a catalyst such as potassium hydroxide (KOH). The reaction is highly exothermic and requires careful temperature and pressure control to avoid thermal runaway .

Industrial Production Methods

Industrial production of ethoxylated compounds, including dibenzylphenol, ethoxylated, involves the use of large-scale reactors where ethylene oxide is introduced to dibenzylphenol. The process is optimized to ensure a consistent product with the desired degree of ethoxylation .

Chemical Reactions Analysis

Types of Reactions

Dibenzylphenol, ethoxylated can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Dibenzylphenol, ethoxylated has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzylphenol, ethoxylated is primarily based on its surfactant properties. The ethoxy groups increase the hydrophilicity of the molecule, allowing it to interact with both hydrophobic and hydrophilic substances. This dual affinity makes it effective in reducing surface tension and enhancing solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzylphenol, ethoxylated is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring strong surfactant properties .

Properties

CAS No.

68310-58-7

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-(3,5-dibenzylphenoxy)ethanol

InChI

InChI=1S/C22H22O2/c23-11-12-24-22-16-20(13-18-7-3-1-4-8-18)15-21(17-22)14-19-9-5-2-6-10-19/h1-10,15-17,23H,11-14H2

InChI Key

RFKZWONSBMCNBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC(=C2)OCCO)CC3=CC=CC=C3

Related CAS

68310-58-7

Origin of Product

United States

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